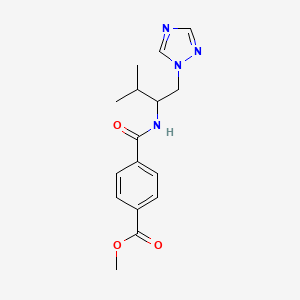

methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate

Description

Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is a synthetic organic compound that features a triazole ring, a benzoate ester, and a carbamoyl group. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name |

methyl 4-[[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-11(2)14(8-20-10-17-9-18-20)19-15(21)12-4-6-13(7-5-12)16(22)23-3/h4-7,9-11,14H,8H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEUQDORWDZNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.

Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction between an amine and an isocyanate.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Amines derived from the reduction of the carbamoyl group.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities due to its structural characteristics:

Medicinal Chemistry

Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate has been studied for its potential as an:

- Antifungal Agent : Compounds containing triazole rings are known for their efficacy against fungal infections by inhibiting ergosterol synthesis.

- Antimicrobial Activity : The compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Applications

Due to its biological activity profile, this compound can also be explored for:

- Fungicides : Its antifungal properties suggest potential use in crop protection against fungal pathogens.

- Plant Growth Regulators : Modifying plant growth through hormonal pathways could be another application area.

Case Studies and Research Findings

A review of current literature reveals several studies focusing on the synthesis and application of triazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in cell proliferation and apoptosis, such as histone deacetylases (HDACs).

Pathways Involved: It induces apoptosis in cancer cells by inhibiting HDACs, leading to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids: These compounds share the triazole and benzoic acid moieties and exhibit similar biological activities.

1,2,4-Triazole Derivatives: These derivatives are known for their anticancer and antimicrobial properties.

Uniqueness

Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable scaffold for drug development.

Biological Activity

Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

The synthesis of triazole derivatives, including this compound, often involves metal-free processes that enhance efficiency and reduce environmental impact. For example, a continuous-flow method has been reported for synthesizing related triazole compounds, which demonstrates higher yields and reduced waste compared to traditional batch methods .

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds with the 1,2,4-triazole ring have shown promise in inhibiting the growth of various cancer cell lines. A study highlighted the cytotoxic effects of mercapto-substituted triazoles against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), showcasing their potential as chemotherapeutic agents .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | MCF-7 | 15.5 |

| Triazole B | Bel-7402 | 20.3 |

| This compound | TBD |

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. They demonstrate efficacy against various pathogens due to their ability to disrupt fungal cell membranes and inhibit ergosterol synthesis. This mechanism is particularly relevant for compounds targeting fungal infections .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole C | Candida albicans | 8 µg/mL |

| Triazole D | Staphylococcus aureus | 16 µg/mL |

| This compound | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole ring may interfere with key enzymes involved in nucleic acid synthesis.

- Membrane Disruption : The compound may alter membrane permeability in microbial cells.

- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives against various cancer cell lines. The findings revealed that modifications in the side chains significantly impacted cytotoxicity and selectivity towards cancerous cells .

Another study focused on the antifungal activity of triazoles in clinical isolates of Candida species. The results indicated that certain structural modifications enhanced the antifungal potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.